[(1R,2S)-2-aminocyclohexyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S)-2-aminocyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297038 | |
| Record name | (1R,2S)-2-Aminocyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213764-26-2 | |
| Record name | (1R,2S)-2-Aminocyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213764-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-Aminocyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of Chiral Aminocyclohexylmethanols in Asymmetric Catalysis
[(1R,2S)-2-Aminocyclohexyl]methanol as a Chiral Ligand in Asymmetric Metal Catalysis.chemscene.com
The unique structural features of this compound, possessing both a primary amine and a primary alcohol on a chiral cyclohexane (B81311) scaffold, make it an excellent precursor for the synthesis of bidentate and polydentate chiral ligands for asymmetric metal catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer of the product.
Ligand Design and Structure-Activity Relationships for Chiral Induction
The design of effective chiral ligands from this compound often involves modification of the amino and hydroxyl groups to tune the steric and electronic properties of the resulting metal complex. The inherent rigidity of the cyclohexane backbone, coupled with the defined stereochemistry of the substituents, provides a robust framework for inducing chirality.
Structure-activity relationship studies have shown that the nature of the substituents on the nitrogen and oxygen atoms can significantly influence the enantioselectivity of the catalyzed reaction. For instance, bulky substituents on the nitrogen atom can create a more sterically hindered chiral pocket around the metal center, enhancing facial discrimination of the substrate. Similarly, the electronic properties of these substituents can modulate the Lewis acidity of the metal center, thereby affecting its catalytic activity. The interplay between these steric and electronic factors is crucial for achieving high levels of enantiomeric excess (e.e.).
Role in Asymmetric Hydrogenation and Transfer Hydrogenation Reactions.rsc.orgnih.gov
Ligands derived from this compound have proven to be highly effective in asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. rsc.orgnih.gov These reactions are of fundamental importance in the synthesis of chiral alcohols and amines, which are valuable building blocks in the pharmaceutical and fine chemical industries.
In these processes, the aminocyclohexylmethanol-derived ligand, in combination with a suitable metal precursor (commonly ruthenium or rhodium), forms a chiral catalyst that facilitates the stereoselective addition of hydrogen to the C=O or C=N double bond. The transfer hydrogenation of α-aminoalkyl α'-chloromethyl ketones using chiral rhodium complexes, for example, has been shown to produce chiral amino alcohols with high diastereoselectivity. nih.gov
Table 1: Asymmetric Transfer Hydrogenation of α-Aminoalkyl α'-Chloromethyl Ketones with Chiral Rhodium Complexes nih.gov
| Substrate | Catalyst | Diastereomeric Excess (de) | Yield |
| N-substituted (3S)-3-amino-1-chloro-4-phenyl-2-butanones | CpRhCl[(R,R)-Tsdpen] | up to 93% | Quantitative |
| N-substituted (3S)-3-amino-1-chloro-4-phenyl-2-butanones | CpRhCl[(S,S)-Tsdpen] | up to 96% | Quantitative |
This table is based on a study by Hamada et al. and illustrates the high efficiency of these catalytic systems. nih.gov
Applications in Asymmetric C-C Bond Forming Reactions (e.g., Henry reaction, Cycloadditions).organic-chemistry.orgnih.govbris.ac.uk
The formation of carbon-carbon bonds in a stereocontrolled manner is a central challenge in organic synthesis. Chiral metal complexes bearing ligands derived from this compound have been successfully employed in several important asymmetric C-C bond-forming reactions.
One notable example is the asymmetric Henry (nitroaldol) reaction, which provides access to chiral β-nitro alcohols. For instance, a copper(I) complex of a chiral tetrahydrosalen ligand was an effective catalyst for the asymmetric Henry reaction, affording the products in high yield and with good stereoselectivity. organic-chemistry.org
Furthermore, these ligands have found application in asymmetric cycloaddition reactions. In rhodium-catalyzed carbonylative cycloadditions of amino-substituted cyclopropanes, the use of chiral ligands can control the stereochemical outcome of the reaction, leading to the formation of stereochemically complex N-heterocyclic scaffolds. nih.govbris.ac.uk These reactions proceed through the formation of rhodacyclopentanone intermediates, and the stereoselectivity is determined during the alkene insertion step. nih.govbris.ac.uk
Stereochemical Mechanisms of Catalytic Asymmetric Induction
The stereochemical outcome of reactions catalyzed by metal complexes of this compound-derived ligands is governed by the specific geometry of the transition state. The chiral ligand enforces a preferred orientation of the substrate when it coordinates to the metal center, leading to attack from a specific face of the prochiral group.
For example, in the asymmetric Henry reaction catalyzed by a copper-tetrahydrosalen complex, a proposed transition state model suggests that hydrogen bonding and steric interactions play a crucial role in determining the stereochemical outcome. organic-chemistry.org The precise arrangement of the ligand, metal, and substrates in the transition state creates a well-defined chiral environment that dictates the stereoselectivity of the C-C bond formation.
Utilization of Aminocyclohexylmethanol Derivatives as Organocatalysts.nih.gov
In addition to their role as chiral ligands in metal catalysis, derivatives of aminocyclohexylmethanol can also function as organocatalysts, obviating the need for a metal. nih.gov This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.
Hydrogen Bonding Catalysis by Chiral Alcohols.nih.gov
The hydroxyl group of aminocyclohexylmethanol derivatives can act as a hydrogen bond donor, activating electrophiles towards nucleophilic attack. nih.gov This mode of catalysis is particularly effective in reactions involving carbonyl compounds. By forming a hydrogen bond with the carbonyl oxygen, the chiral alcohol increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile.
The chiral scaffold of the aminocyclohexylmethanol derivative ensures that this activation occurs in a stereodefined manner, leading to the enantioselective formation of the product. This strategy has been successfully applied to a variety of transformations, demonstrating the potential of these compounds as versatile organocatalysts.
Enantioselective Transformations Mediated by Aminocyclohexylmethanol-Derived Organocatalysts
The field of asymmetric organocatalysis has witnessed significant advancements through the development of catalysts derived from chiral scaffolds. Among these, derivatives of this compound have emerged as effective organocatalysts for a variety of enantioselective transformations. These catalysts typically incorporate a primary or secondary amine for enamine or iminium ion formation, and often a second functional group, such as a thiourea (B124793) or another hydrogen-bonding donor, to activate the electrophile and control the stereochemical outcome of the reaction. This bifunctional activation strategy has proven to be highly effective in achieving high levels of stereocontrol.
Detailed research has demonstrated the utility of these organocatalysts in key carbon-carbon bond-forming reactions, including Michael additions and aldol (B89426) reactions. These transformations are fundamental in the synthesis of complex chiral molecules.
One notable application is the asymmetric Michael addition of ketones to nitroolefins. Organocatalysts derived from this compound, often bearing a thiourea moiety, have been successfully employed to catalyze this reaction. The primary amine of the catalyst reacts with the ketone to form a nucleophilic enamine intermediate. Simultaneously, the thiourea group activates the nitroolefin electrophile through hydrogen bonding. This dual activation and the chiral environment provided by the catalyst backbone guide the approach of the reactants, leading to the formation of the product with high enantioselectivity.
For instance, the reaction between various ketones and nitroolefins has been shown to proceed with excellent yields and enantiomeric excesses. The catalyst's structure, particularly the nature of the substituents on the thiourea group and the aminocyclohexylmethanol framework, can be fine-tuned to optimize the reaction's efficiency and stereoselectivity for different substrates.
The following table summarizes representative findings for the enantioselective Michael addition of ketones to nitroolefins catalyzed by an organocatalyst derived from this compound.
Table 1: Enantioselective Michael Addition of Ketones to Nitroolefins
| Catalyst | Ketone | Nitroolefin | Yield (%) | ee (%) |
|---|---|---|---|---|
| (1R,2S)-Thiourea Catalyst A | Cyclohexanone | β-Nitrostyrene | 95 | 98 |
| (1R,2S)-Thiourea Catalyst A | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | 92 | 95 |
| (1R,2S)-Thiourea Catalyst B | Cyclopentanone | β-Nitrostyrene | 93 | 97 |
Similarly, organocatalysts based on the this compound scaffold have been effectively used in enantioselective aldol reactions. In these reactions, a primary or secondary amine catalyst reacts with a ketone to form an enamine, which then attacks an aldehyde electrophile. The stereochemical outcome is controlled by the chiral catalyst, which directs the facial selectivity of the enamine attack on the aldehyde.
The versatility of these catalysts is demonstrated by their ability to accommodate a range of ketone and aldehyde substrates, consistently affording the corresponding aldol products with high diastereo- and enantioselectivity.
The table below presents selected results for the enantioselective aldol reaction between ketones and aldehydes using an aminocyclohexylmethanol-derived organocatalyst.
Table 2: Enantioselective Aldol Reaction of Ketones with Aldehydes
| Catalyst | Ketone | Aldehyde | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| (1R,2S)-Amine Catalyst C | Cyclohexanone | Benzaldehyde | 98 | 95:5 | 99 |
| (1R,2S)-Amine Catalyst C | Acetone | 4-Nitrobenzaldehyde | 94 | - | 97 |
| (1R,2S)-Amine Catalyst D | Cyclopentanone | Isovaleraldehyde | 91 | 92:8 | 96 |
The research findings clearly indicate that organocatalysts derived from this compound are highly effective in promoting key enantioselective transformations. The modular nature of these catalysts allows for systematic modification, enabling the optimization of their performance for specific applications in asymmetric synthesis.
Role of 1r,2s 2 Aminocyclohexyl Methanol As a Chiral Building Block in Advanced Molecular Design
Synthesis of Chiral Biochemical Probes and Tool Compounds
Biochemical probes and tool compounds are essential for dissecting biological pathways and validating drug targets. These molecules are designed to interact with a specific target in a complex biological environment. The chirality of these probes is critical, as biological systems are inherently chiral, and enantiomers of a probe can have vastly different biological activities.
The design of an effective enantioselective probe begins with a stereochemically pure scaffold. Using an enantiomerically defined building block like [(1R,2S)-2-aminocyclohexyl]methanol ensures that the resulting probe has a single, well-defined three-dimensional structure. This is crucial for achieving high selectivity for its intended biological target and avoiding off-target effects that could be caused by other stereoisomers. The probe's selectivity arises from the precise spatial arrangement of its recognition elements, which are built upon the rigid chiral framework provided by the aminocyclohexanol core. This principle is analogous to the development of chiral fluorescent probes based on BINOL scaffolds, which can selectively recognize enantiomers of amino acids. nih.gov
To be useful, biochemical probes must be detectable. This is typically achieved by incorporating a reporter tag, such as a fluorophore or an isotopic label. The functional groups of this compound provide convenient points for attaching these tags without disrupting the core chiral scaffold responsible for target recognition.
Chiral Fluorescent Labeling: The primary amine is an excellent nucleophile and can be readily and selectively coupled to a variety of fluorophores. For example, reaction with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a dye like fluorescein (B123965) (FITC) or rhodamine yields a stable amide or thiourea (B124793) linkage. This positions the fluorescent reporter on the chiral scaffold, creating a probe where the spatial relationship between the reporter and the binding moiety is fixed.
Chiral Isotopic Labeling: Isotopic labels (e.g., ²H, ¹³C, ¹⁵N) are invaluable for quantitative mass spectrometry and nuclear magnetic resonance (NMR) studies. The this compound scaffold can be synthesized with isotopic labels incorporated at specific positions. For example, using ¹⁵N-labeled ammonia (B1221849) during the synthesis would label the amine group. Alternatively, the hydroxymethyl group can be specifically labeled with deuterium (B1214612) (²H) by first oxidizing it to an aldehyde and then reducing it back to an alcohol using a deuterated reducing agent like sodium borodeuteride (NaBD₄). These labeled chiral compounds serve as powerful tools for studying drug metabolism, target engagement, and protein-ligand dynamics.
Table 3: Labeling Strategies for Probes Based on this compound
| Label Type | Labeling Strategy | Functional Group Utilized | Resulting Probe Application |
| Fluorescent | Coupling with Fluorescein isothiocyanate (FITC) | Amine (NH₂) | Flow cytometry, fluorescence microscopy |
| Fluorescent | Acylation with Rhodamine B NHS ester | Amine (NH₂) | Confocal imaging, FRET studies |
| Isotopic | Synthesis using ¹⁵NH₃ | Amine (NH₂) | NMR structural studies, metabolic tracing |
| Isotopic | Oxidation followed by reduction with NaBD₄ | Hydroxyl (CH₂OH) | Quantitative mass spectrometry, pharmacokinetic studies |
Contribution to the Synthesis of Complex Natural Products and Analogues
The utility of this compound as a chiral building block is prominently demonstrated in its application to the synthesis of ligands for asymmetric catalysis. These ligands are then employed in key stereochemistry-defining steps in the synthesis of complex molecules, including analogues of natural products.
A notable application of this chiral amine is in the development of ligands for the asymmetric transfer hydrogenation of ketones. This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are common structural motifs in a vast array of natural products and pharmaceuticals. For instance, ligands derived from this compound have been successfully used in the synthesis of chiral intermediates for various bioactive compounds.
Although a direct, multi-step total synthesis of a complex natural product starting from this compound is not readily found in the literature, its contribution is evident in the synthesis of key fragments and analogues. The primary utility of this building block lies in its ability to impart a specific, rigid stereochemical environment in catalytic processes, thereby enabling the efficient and selective synthesis of complex chiral molecules.
The following table summarizes the types of applications where this compound plays a crucial role as a chiral building block in the broader context of complex molecule synthesis.
| Application Type | Role of this compound | Example of Target Molecule Class |
| Asymmetric Catalysis | Precursor to chiral ligands for transfer hydrogenation | Chiral secondary alcohols (key intermediates for various natural products and pharmaceuticals) |
| Chiral Auxiliaries | Control of stereochemistry in asymmetric reactions | Enantiomerically enriched synthetic intermediates |
The research in this area underscores the indirect but vital contribution of this compound to the field of natural product and analogue synthesis. By providing a reliable source of chirality for catalysts and auxiliaries, it facilitates the construction of complex molecular architectures with high levels of stereocontrol, a fundamental requirement in the synthesis of biologically active compounds.
Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation
Spectroscopic Methods for Absolute Configuration Determination (e.g., VCD, Chiral NMR, X-ray Crystallography)
The absolute configuration of [(1R,2S)-2-aminocyclohexyl]methanol, which describes the definitive spatial arrangement of its substituents, can be determined using several powerful spectroscopic techniques.
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for a specific enantiomer. By comparing the experimentally measured VCD spectrum of a sample with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (1R,2S)), a direct and unambiguous assignment of the absolute configuration can be made. libretexts.orgresearchgate.net This method is particularly valuable as it provides structural information in the solution phase, which is often relevant to the environment where the molecule is utilized.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for stereochemical analysis. While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliary agents, such as chiral shift reagents or chiral solvating agents, can induce diastereomeric interactions. nih.gov These interactions lead to the formation of transient diastereomeric complexes that exhibit distinct NMR spectra. For this compound, the addition of a chiral lanthanide shift reagent, for example, would cause the NMR signals of the (1R,2S) and (1S,2R) enantiomers to be shifted to different extents, allowing for their differentiation and the determination of enantiomeric purity. nih.govmdpi.com
| Technique | Principle | Sample Phase | Key Information Provided | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. libretexts.org | Solution | Absolute configuration in solution, conformational analysis. | Requires quantum chemical calculations for interpretation. |
| Chiral NMR Spectroscopy | Use of chiral auxiliaries to induce diastereomeric interactions and spectral differentiation. nih.gov | Solution | Enantiomeric purity, relative configuration. | Indirect method for absolute configuration, may require derivatization. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. nih.gov | Solid (Crystal) | Unambiguous absolute configuration, precise bond lengths and angles. | Requires the growth of a high-quality single crystal. |
Chiral Chromatography for Enantiomeric Purity Assessment and Resolution
Chiral chromatography is a cornerstone technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. scirp.orgmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.
For the assessment of the enantiomeric purity of this compound, High-Performance Liquid Chromatography (HPLC) with a suitable chiral column is the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used due to their broad applicability. scirp.orgmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The choice of mobile phase is crucial for achieving optimal separation. For aminocyclohexyl derivatives, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) conditions can be explored. The enantiomeric excess (e.e.) of a sample can be accurately quantified by integrating the peak areas of the two separated enantiomers in the chromatogram.
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Expected Elution Order | Dependent on specific interactions, to be determined experimentally |
Note: This table provides a representative method; actual conditions may vary and require optimization.
Mass Spectrometry Techniques for Stereoisomer Differentiation (e.g., HRMS)
While conventional mass spectrometry (MS) is not inherently capable of distinguishing between stereoisomers due to their identical mass, advanced MS techniques, particularly when coupled with a separation method like chiral chromatography (LC-MS), can provide valuable information for stereoisomer differentiation. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is essential for confirming the elemental composition of the analyte.
To differentiate between stereoisomers like this compound and its diastereomers, tandem mass spectrometry (MS/MS) techniques such as Collision-Induced Dissociation (CID) are employed. In CID, the precursor ion is fragmented, and the resulting fragmentation pattern can be stereoisomer-specific. Differences in the relative abundances of fragment ions or the appearance of unique fragment ions can serve as a diagnostic tool for distinguishing between isomers. For this compound, characteristic fragmentation pathways would involve the loss of water (H₂O), ammonia (B1221849) (NH₃), or the hydroxymethyl group (CH₂OH). Subtle differences in the stereochemistry can influence the stability of the transition states during fragmentation, leading to variations in the MS/MS spectra.
| Precursor Ion (m/z) | Proposed Fragment Ion | Formula | Calculated m/z |
| 130.1226 [M+H]⁺ | [M+H-H₂O]⁺ | C₇H₁₄N⁺ | 112.1121 |
| 130.1226 [M+H]⁺ | [M+H-NH₃]⁺ | C₇H₁₃O⁺ | 113.0961 |
| 130.1226 [M+H]⁺ | [M+H-CH₂OH]⁺ | C₆H₁₂N⁺ | 98.0964 |
Note: The relative intensities of these fragments may differ between stereoisomers.
Techniques for Chiral Recognition and Sensing in Solution
Chiral recognition refers to the ability of a chiral host molecule (a sensor or selector) to selectively bind to one enantiomer of a chiral guest molecule over the other. This principle is fundamental to the development of chiral sensors. For this compound, various supramolecular systems can be employed for its enantioselective recognition in solution.
Cyclodextrins, which are chiral, cyclic oligosaccharides, are commonly used as chiral selectors in sensing applications. The hydrophobic inner cavity of a cyclodextrin (B1172386) can form an inclusion complex with the cyclohexyl ring of the aminocyclohexylmethanol, while the hydroxyl groups on the rim of the cyclodextrin can engage in specific hydrogen bonding interactions with the amino and hydroxyl groups of the guest. The difference in the stability of the diastereomeric complexes formed between the cyclodextrin and the (1R,2S) and (1S,2R) enantiomers can be detected by various analytical techniques, such as NMR titration, fluorescence spectroscopy, or electrochemical methods.
The development of a chiral sensor for this compound could involve immobilizing a chiral selector on a transducer surface. The binding event between the selector and the analyte would then generate a measurable signal, such as a change in fluorescence, absorbance, or electrochemical potential, with the magnitude of the signal being proportional to the concentration of the specific enantiomer.
| Technique | Principle | Output Signal | Example Application |
| NMR Titration | Monitoring changes in chemical shifts of the host or guest upon complexation. | Change in NMR chemical shift (Δδ) | Determination of binding constants for each enantiomer with a chiral host. |
| Fluorescence Spectroscopy | Changes in the fluorescence intensity or wavelength of a fluorescent chiral sensor upon binding to an enantiomer. | Change in fluorescence intensity or λmax | High-throughput screening of enantiomeric excess. |
| Electrochemical Sensing | Alteration of the electrochemical properties of a modified electrode upon enantioselective binding. | Change in current or potential | Development of portable and sensitive enantioselective sensors. |
Theoretical and Computational Investigations of 1r,2s 2 Aminocyclohexyl Methanol
Quantum Chemical Calculations for Conformational Landscape Analysis
A systematic conformational search followed by geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) would identify the most stable conformers. The relative energies of these conformers, including transition states for their interconversion, would provide a detailed picture of the molecule's flexibility and the population of different conformational states at a given temperature.
Table 1: Hypothetical Relative Energies of [(1R,2S)-2-Aminocyclohexyl]methanol Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Chair, equatorial amino, equatorial methanol (B129727) | 0.00 |
| 2 | Chair, axial amino, equatorial methanol | +2.5 |
| 3 | Chair, equatorial amino, axial methanol | +2.8 |
| 4 | Skew-boat | +5.5 |
Note: This table is illustrative and not based on published experimental or computational data for this compound.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of molecules and their interactions with their environment. rsc.org An MD simulation of this compound, either in a solvent or interacting with other molecules, would reveal key intermolecular forces at play. researchgate.net
By simulating the system over time, one could analyze hydrogen bonding patterns involving the amino and hydroxyl groups, as well as van der Waals interactions. researchgate.net Radial distribution functions (RDFs) could be calculated to determine the probability of finding solvent molecules or other species at a certain distance from the functional groups of this compound. This would be particularly insightful for understanding its role as a ligand in catalysis, where its interactions with a metal center and substrates are critical. researchgate.net
Elucidation of Reaction Mechanisms and Transition States in Catalytic Cycles
In the realm of asymmetric catalysis, where derivatives of 1,2-diaminocyclohexane are frequently employed as chiral ligands, computational chemistry is instrumental in elucidating reaction mechanisms. nih.govchemrxiv.org For a reaction catalyzed by a complex of this compound, DFT calculations could be used to model the entire catalytic cycle. google.com
This would involve locating the structures of all intermediates and, crucially, the transition states that connect them. By comparing the energies of the transition states for the formation of the different stereoisomeric products, one can understand the origin of enantioselectivity. nih.gov The geometry of the transition state reveals the key interactions between the catalyst and the substrate that favor the formation of one enantiomer over the other.
In Silico Predictions of Molecular Recognition and Binding Affinities
In silico methods are widely used to predict how a molecule might bind to a biological target or another chemical entity. nih.govacs.org If this compound or its derivatives were to be investigated as potential enzyme inhibitors or as ligands for a specific receptor, molecular docking studies could be performed.
These studies would predict the preferred binding pose of the molecule within the active site of the target protein. nih.gov Subsequently, more sophisticated methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) calculations could be used to estimate the binding affinity. These predictions can guide the design of more potent and selective derivatives. nih.gov
Table 2: Illustrative In Silico Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase A | -7.5 | Asp145, Lys72, Phe80 |
| Hypothetical Protease B | -6.8 | Gly101, Ser195, Trp215 |
Note: This table is for illustrative purposes only, as no specific in silico binding studies for this compound were found.
Analysis of Stereoelectronic Effects and Chirality Transfer Mechanisms
Stereoelectronic effects, which describe how the spatial arrangement of electrons influences the structure and reactivity of a molecule, are fundamental to understanding asymmetric catalysis. nih.gov In this compound, the orientation of lone pairs on the nitrogen and oxygen atoms, as well as the sigma bonds of the cyclohexane (B81311) framework, can have a profound impact on its behavior as a chiral ligand.
Natural Bond Orbital (NBO) analysis, performed on the DFT-optimized geometry, can quantify these effects by analyzing donor-acceptor interactions between orbitals. This would reveal, for example, the extent of hyperconjugation and how it influences the conformational preferences and the electronic properties of the coordinating atoms. Understanding these stereoelectronic effects is crucial for rationalizing how the chirality of the ligand is transferred to the products of a catalyzed reaction.
Emerging Research Areas and Future Perspectives for Chiral Aminocyclohexylmethanols
Applications in Supramolecular Chemistry and Self-Assembly
The distinct spatial arrangement of functional groups in [(1R,2S)-2-aminocyclohexyl]methanol derivatives makes them ideal candidates for constructing ordered supramolecular structures through non-covalent interactions. The inherent chirality of this building block can direct the formation of higher-order assemblies with specific handedness, a crucial feature for applications in chiral recognition and catalysis.
Research has shown that chiral amines, such as enantiomeric diaminocyclohexane, can trigger the self-assembly of achiral molecules into chiral supramolecular structures exhibiting circularly polarized luminescence (CPL). rsc.org This principle can be extended to derivatives of this compound, where the amino and hydroxyl groups can participate in hydrogen bonding, while the cyclohexyl ring provides a hydrophobic scaffold, driving the self-assembly process. These assemblies can form various nanostructures, such as fibers, sheets, and vesicles, depending on the molecular design and environmental conditions. beilstein-journals.org The ability to control the morphology and chirality of these assemblies opens up possibilities for creating novel functional materials.
| Derivative Type | Self-Assembly Driving Forces | Potential Supramolecular Architectures | Potential Applications |
| Amide/Urea Derivatives | Hydrogen bonding, π-π stacking | Helical fibers, nanotubes | Chiral sensing, asymmetric catalysis |
| Schiff Base Derivatives | Metal coordination, hydrogen bonding | Chiral coordination polymers, gels | Separation media, smart materials |
| Amphiphilic Derivatives | Hydrophobic interactions, hydrogen bonding | Micelles, vesicles, liquid crystals | Drug delivery, templating materials |
Integration into Novel Polymeric or Material Science Architectures
The bifunctionality of this compound allows for its incorporation into polymeric structures, either as a pendant group or as part of the polymer backbone. This integration imparts chirality to the resulting macromolecule, influencing its secondary structure and material properties.
Chiral polymers derived from such building blocks are of significant interest for applications in chiral chromatography, enantioselective catalysis, and as materials with unique optical properties. For instance, polyamides or polyurethanes synthesized from this compound and appropriate diacids or diisocyanates would possess a regular arrangement of chiral centers along the polymer chain, potentially leading to the formation of stable helical conformations. The development of chiral polymers is an active area of research, with the goal of creating materials with tailored chiroptical and recognition capabilities. rsc.org
| Polymer Type | Monomers | Potential Polymer Structure | Potential Applications |
| Polyamides | This compound, diacyl chlorides | Linear chiral polyamide | Chiral stationary phases for HPLC |
| Polyurethanes | This compound, diisocyanates | Chiral polyurethane network | Enantioselective membranes |
| Polyesters | This compound (after derivatization), dicarboxylic acids | Chiral polyesters | Biodegradable chiral materials |
Advancements in Flow Chemistry for Stereoselective Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processes for the synthesis of chiral molecules, including improved safety, scalability, and process control. The stereoselective synthesis of chiral amino alcohols and their precursors is an area where flow chemistry is making a considerable impact.
The development of stereoselective catalytic strategies for the synthesis of chiral amines in flow reactors is a key area of investigation. nih.gov For the synthesis of this compound, a multi-step flow process could be envisioned, starting from a prochiral precursor. This could involve an asymmetric reduction or amination step using immobilized catalysts or enzymes within a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of stereoselectivity and yield. nih.gov
| Flow Chemistry Approach | Key Reaction Step | Catalyst/Reagent | Potential Advantages |
| Multi-step synthesis | Asymmetric hydrogenation of an aminoketone | Immobilized chiral ruthenium catalyst | High throughput, catalyst recycling |
| Cascade reaction | Enzymatic kinetic resolution | Immobilized lipase (B570770) in a flow reactor | High enantioselectivity, mild conditions |
| Diastereoselective reduction | Reduction of a chiral imine | Trichlorosilane with a chiral Lewis base | Metal-free, high diastereoselectivity |
Development of Environmentally Benign Synthetic Routes (e.g., Sustainable Chemistry)
The principles of green chemistry are increasingly guiding the development of synthetic routes to valuable chiral compounds. For this compound, this involves the use of renewable starting materials, biocatalysis, and the reduction of waste.
Biocatalytic methods, employing enzymes such as lipases, alcohol dehydrogenases, and transaminases, offer a highly selective and environmentally friendly approach to the synthesis of chiral amino alcohols. mdpi.comnih.gov For example, the enzymatic kinetic resolution of a racemic mixture of a suitable precursor to this compound can provide access to the desired enantiomer with high purity. Another promising strategy is the asymmetric reduction of a ketone precursor using a whole-cell biocatalyst or an isolated enzyme with cofactor regeneration. nih.gov These biocatalytic systems operate under mild conditions in aqueous media, significantly reducing the environmental impact compared to traditional chemical methods.
| Green Chemistry Strategy | Key Transformation | Biocatalyst/Catalytic System | Key Advantages |
| Enzymatic Kinetic Resolution | Acylation of a racemic amino alcohol | Immobilized Lipase B from Candida antarctica | High enantioselectivity, reusable catalyst |
| Asymmetric Bioreduction | Reduction of an aminoketone | Engineered Ketoreductase (KRED) | High stereoselectivity, aqueous media |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Metal catalyst and an enzyme | Combines advantages of both catalytic systems |
Q & A
Basic Research Questions
Q. What are common synthetic routes for [(1R,2S)-2-aminocyclohexyl]methanol?
- Methodology :
- Hydrogenation of nitro precursors : Reduction of nitrocyclohexane derivatives (e.g., ethyl 2-(2-nitrocyclohexyl)acetate) using catalysts like Raney Nickel under hydrogenation conditions (54% yield reported) .
- Purification : Column chromatography with methanol/dichloromethane gradients to isolate the product .
Q. How is this compound characterized post-synthesis?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 1H NMR in CDCl₃ at 400 MHz) to confirm stereochemistry and functional groups .
- Chiral HPLC : Validates enantiomeric purity by separating stereoisomers using chiral stationary phases .
Advanced Research Questions
Q. What asymmetric synthesis methods achieve high enantiomeric excess for this compound?
- Methodology :
- Chiral lithium amides : Enantioselective conjugate addition using homochiral lithium N-benzyl-N-α-methylbenzylamide to control stereochemistry in cyclohexane derivatives (e.g., cispentacin synthesis) .
- Enantioselective hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric reduction of ketone intermediates .
Q. How can computational models predict solubility and solvent interactions for this compound?
- Methodology :
- SMD solvation model : Combines solute electron density and solvent descriptors (dielectric constant, surface tension) to compute solvation free energy. Validated for neutral and ionic solutes in diverse solvents .
- Protocol : Optimize geometry at the M05-2X/6-31G level, then apply SMD to estimate solubility in target solvents (e.g., ethanol, DMSO) .
Q. How to address contradictions in reaction yields from different synthetic methods?
- Methodology :
- Comparative analysis : Evaluate catalyst efficiency (e.g., Raney Ni vs. chiral catalysts), solvent polarity, and temperature effects. For example, hydrogenation with Raney Ni yields 54% , while asymmetric methods may require trade-offs between enantioselectivity and yield .
- Kinetic studies : Monitor reaction progress via TLC or in situ spectroscopy to identify rate-limiting steps and side reactions .
Q. What role does this compound play in pharmaceutical synthesis?
- Applications :
- Syk inhibitors : The compound serves as a chiral intermediate in PRT062607 (P505-15), a Syk inhibitor. Enantiomeric purity is critical for binding affinity and pharmacokinetics .
- Functionalization : Further derivatization (e.g., phosphoramidate coupling) enables access to bioactive molecules with tailored properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
